molecular formula C21H17N3O4S2 B3019064 2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 443638-31-1

2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B3019064
CAS RN: 443638-31-1
M. Wt: 439.5
InChI Key: UGZQBUXQGXWBTH-UHFFFAOYSA-N
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Description

The compound "2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide" is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar naphthalene and acetamide groups have been studied for their biological activities. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which is an enzyme involved in various biological processes including angiogenesis . Another related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, has shown significant antiproliferative activities against various human cancer cell lines . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Synthesis Analysis

The synthesis of related naphthalene acetamide derivatives has been reported, where these compounds were synthesized and evaluated for their biological activities . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could potentially be applied. These routes typically involve the formation of an acetamide linkage and the introduction of various substituents to the naphthalene core to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a naphthalene ring system, an acetamide moiety, and a thiazole group, as suggested by its name. The presence of these functional groups indicates potential sites for molecular interactions, such as hydrogen bonding and metal chelation, which could be relevant to its mechanism of action. For example, the hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is known to chelate metal ions, which is important for its inhibitory activity against aminopeptidase N .

Chemical Reactions Analysis

While the specific chemical reactions involving "this compound" are not described, compounds with similar structures have been shown to interact with biological targets through various mechanisms. The hydroxamate group in related compounds can chelate metal ions in the active sites of enzymes, thereby inhibiting their activity . Additionally, the acetamide linkage could be involved in hydrogen bonding with biological macromolecules, influencing the compound's biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred based on the properties of structurally similar compounds. These properties include solubility, melting point, and stability, which are important for the compound's bioavailability and pharmacokinetics. The presence of aromatic and heteroaromatic rings in the compound suggests it may have substantial lipophilicity, which could affect its ability to cross cell membranes and reach its target sites within the body .

properties

IUPAC Name

2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c25-20(14-28-19-7-3-5-15-4-1-2-6-18(15)19)23-16-8-10-17(11-9-16)30(26,27)24-21-22-12-13-29-21/h1-13H,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZQBUXQGXWBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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